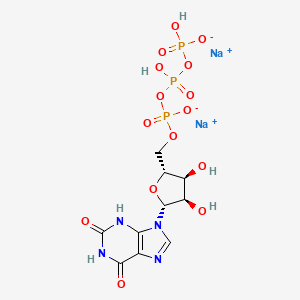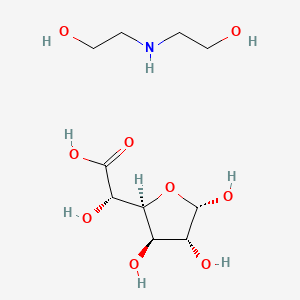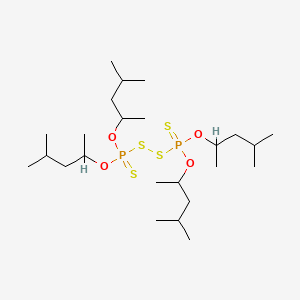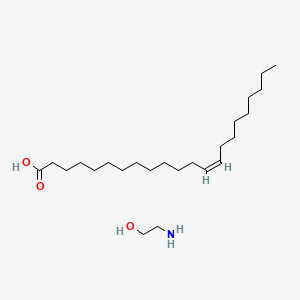
Xanthosine 5'-triphosphate disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthosine 5’-triphosphate disodium salt is a nucleotide analog that is not naturally produced by living cells. It is primarily used in experimental procedures involving enzymes that bind other nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthosine 5’-triphosphate disodium salt typically involves the phosphorylation of xanthosine. This process can be achieved through various chemical reactions that introduce phosphate groups to the xanthosine molecule. One common method involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of xanthosine 5’-triphosphate disodium salt may involve large-scale chemical synthesis using automated reactors and controlled conditions to ensure high purity and yield. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Xanthosine 5’-triphosphate disodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted xanthosine compounds .
Aplicaciones Científicas De Investigación
Xanthosine 5’-triphosphate disodium salt has several scientific research applications, including:
Biochemistry: Used to study enzyme mechanisms and nucleotide interactions.
Molecular Biology: Employed in experiments involving DNA and RNA synthesis and repair.
Pharmacology: Investigated for its potential as a therapeutic agent or as a tool to study drug interactions.
Industrial Applications: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Mecanismo De Acción
The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with enzymes that bind nucleotides. It can act as a substrate or inhibitor, depending on the specific enzyme and experimental conditions. The molecular targets include nucleotide-binding enzymes such as polymerases and kinases. The pathways involved may include nucleotide synthesis, degradation, and signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Inosine 5’-triphosphate trisodium salt
- Guanosine 5’-triphosphate sodium salt
- Adenosine 5’-triphosphate disodium salt
Uniqueness
Xanthosine 5’-triphosphate disodium salt is unique due to its specific structure, which includes a xanthine base linked to a ribose sugar and three phosphate groups. This structure allows it to interact differently with enzymes compared to other nucleotide analogs, making it a valuable tool in biochemical research .
Propiedades
Número CAS |
93805-65-3 |
|---|---|
Fórmula molecular |
C10H13N4Na2O15P3 |
Peso molecular |
568.13 g/mol |
Nombre IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
Clave InChI |
VAVBVQQGSPMFDU-LGVAUZIVSA-L |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Números CAS relacionados |
6253-56-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)









